3-(cyclopentyloxy)propanoic acid
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Overview
Description
3-(Cyclopentyloxy)propanoic acid is an organic compound characterized by a cyclopentyl group attached to a propanoic acid moiety via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopentyloxy)propanoic acid typically involves the etherification of 3-hydroxypropanoic acid with cyclopentanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The general reaction scheme is as follows:
HOCH2CH2COOH+C5H9OH→C5H9OCH2CH2COOH+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the etherification process, allowing for better control over reaction conditions and product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol. Lithium aluminum hydride (LiAlH_4) is a typical reducing agent used for this purpose.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be cleaved under acidic or basic conditions to form cyclopentanol and 3-hydroxypropanoic acid.
Common Reagents and Conditions:
Oxidation: KMnO_4 in acidic or neutral medium.
Reduction: LiAlH_4 in dry ether.
Substitution: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products Formed:
Oxidation: Cyclopentanone, 3-oxopropanoic acid.
Reduction: 3-(cyclopentyloxy)propanol.
Substitution: Cyclopentanol, 3-hydroxypropanoic acid.
Scientific Research Applications
Chemistry: 3-(Cyclopentyloxy)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers can enhance flexibility and durability, making it valuable in the manufacture of coatings, adhesives, and elastomers.
Mechanism of Action
The mechanism by which 3-(cyclopentyloxy)propanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The cyclopentyl group can influence the binding affinity and specificity of the compound, thereby modulating its biological activity.
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-(Cyclohexyloxy)propanoic acid: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(Cyclopentyloxy)butanoic acid: Similar but with an additional carbon in the propanoic acid chain.
Cyclopentanepropanoic acid: Lacks the ether linkage, having a direct connection between the cyclopentyl group and the propanoic acid.
Uniqueness: 3-(Cyclopentyloxy)propanoic acid is unique due to its ether linkage, which imparts distinct chemical properties compared to its analogs. This structural feature can influence its reactivity and interactions with other molecules, making it a versatile compound in various applications.
Properties
CAS No. |
933732-06-0 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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